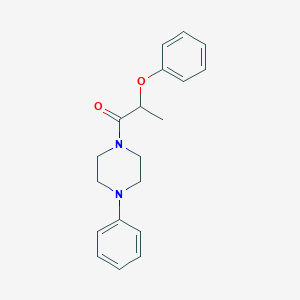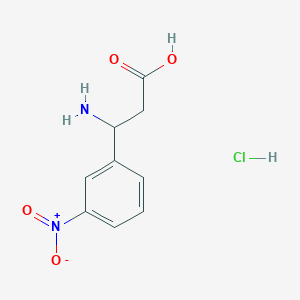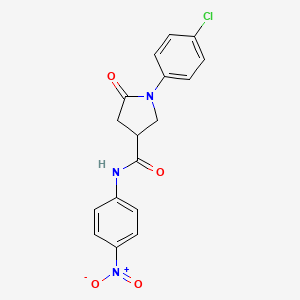![molecular formula C16H24ClN3O3S B4990873 3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4990873.png)
3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride is a chemical compound that belongs to the class of thiazolidinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学的研究の応用
3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of 3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound has been shown to inhibit the activity of certain enzymes and transcription factors, which play critical roles in these processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and suppress bacterial growth. The compound has also been found to modulate neurotransmitter systems and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride is its broad-spectrum activity against various diseases. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, the compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of 3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride. One potential direction is to investigate its potential use in combination with other drugs to enhance its therapeutic efficacy. Another direction is to explore its activity against emerging infectious diseases, such as COVID-19. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its potential side effects in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its broad-spectrum activity and relatively easy synthesis make it an attractive target for drug development. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride involves the reaction of 2-(4-nitrophenyl)thiocarbonyl chloride with diethylamine and 2-mercaptoacetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
特性
IUPAC Name |
3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S.ClH/c1-3-17(4-2)10-5-11-18-15(20)12-23-16(18)13-6-8-14(9-7-13)19(21)22;/h6-9,16H,3-5,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEKRRGTEGULCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(SCC1=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4990809.png)


![N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4990833.png)
![2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4990840.png)

![N-(4-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4990848.png)
![{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4990850.png)

![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4990857.png)


![1-[(4-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}-1,3-oxazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B4990879.png)
![1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine](/img/structure/B4990894.png)